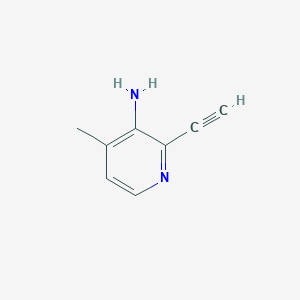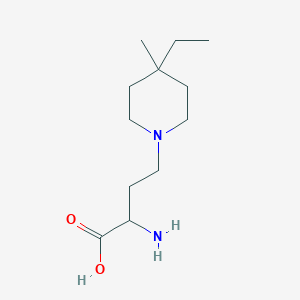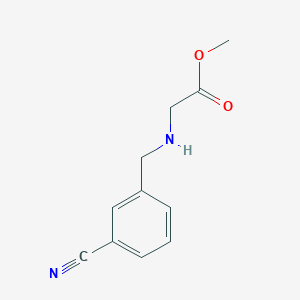![molecular formula C8H13F2N B13550064 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane typically involves the use of difluoromethylation reagents and cycloaddition reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to produce the bicyclic scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging metal-based methods to transfer the difluoromethyl group to specific sites on the molecule . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of materials with unique properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The bicyclic structure allows for specific interactions with enzymes and receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is similar in structure but lacks the difluoromethyl group.
Bicyclo[3.3.0]octane: This compound has a different ring system and is used in the synthesis of natural products with high strain energy.
Uniqueness
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C8H13F2N |
|---|---|
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13F2N/c9-7(10)8-2-1-6(3-8)4-11-5-8/h6-7,11H,1-5H2 |
Clé InChI |
BFPAAUITXLYFMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CNC2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


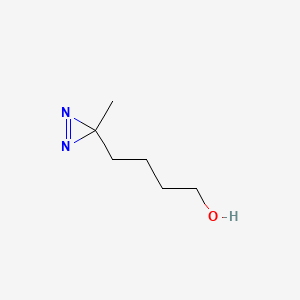
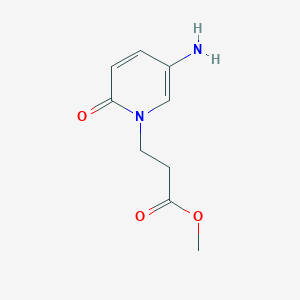
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
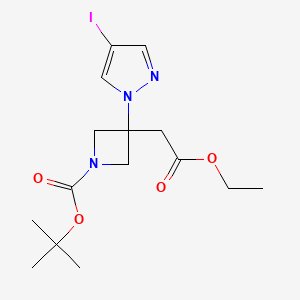
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
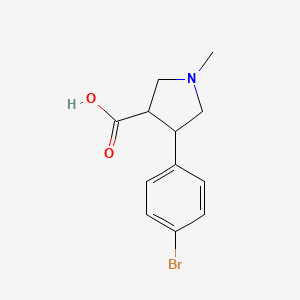
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
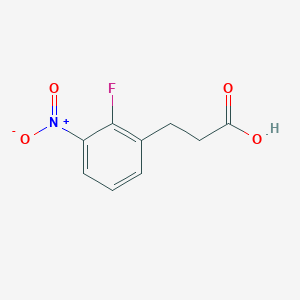
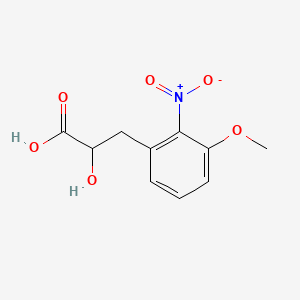
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

